Malvidin Chloride

Antioxidant ORAC Structure-Activity Relationship

Malvidin chloride is not interchangeable with other anthocyanidins. Its unique B-ring O-methylation (two methoxy groups) confers distinct pharmacokinetic advantages: 2.6-fold higher urinary recovery than cyanidin-3-glucoside and superior Caco-2 transport efficiency. As the aglycone, it delivers 14.5-fold greater COX-2 inhibition (IC50 2.76 μM) versus its glycoside form. For bioavailability/ADME studies requiring maximal systemic exposure, or cancer proliferation screens where malvidin consistently outperforms pelargonidin across stomach, colon, lung, breast, and CNS cell lines, this is the structurally justified choice. Substituting anthocyanidins without accounting for these structure-driven differences will compromise experimental validity and data comparability.

Molecular Formula C17H15ClO7
Molecular Weight 366.7 g/mol
CAS No. 643-84-5
Cat. No. B191779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalvidin Chloride
CAS643-84-5
Synonyms3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavylium
malvidin
malvidin chloride
Molecular FormulaC17H15ClO7
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
InChIInChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H
InChIKeyKQIKOUUKQBTQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malvidin Chloride (CAS 643-84-5): A Distinct O-Methylated Anthocyanidin for Scientific Research and Industrial Colorant Applications


Malvidin chloride is an O-methylated anthocyanidin, the aglycone form of a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers [1]. It is distinguished from other common anthocyanidins by the presence of two methoxy groups and one hydroxyl group on its B-ring, a structural feature that fundamentally alters its physicochemical and biological properties [2]. This compound is primarily utilized as an analytical reference standard and as a key research tool for investigating the structure-activity relationships of dietary flavonoids, with applications spanning antioxidant, anti-inflammatory, and antiproliferative studies .

Why Generic Substitution of Malvidin Chloride with Other Anthocyanidins is Scientifically Unsound


Treating anthocyanidins as a uniform group of compounds with interchangeable biological activities is a critical error in experimental design and product development. The specific number and position of hydroxyl and methoxy groups on the B-ring of the flavylium cation directly dictate a compound's antioxidant capacity, stability, bioavailability, and enzyme inhibition profile [1]. For instance, the O-methylation pattern in malvidin confers distinct properties compared to its hydroxylated analogs like delphinidin or cyanidin, leading to quantifiable differences in radical scavenging potency [2] and intestinal absorption efficiency [3]. Therefore, substituting malvidin chloride with a less expensive or more readily available anthocyanidin without accounting for these structure-driven functional differences will yield non-comparable and potentially misleading experimental results.

Quantitative Comparative Evidence Guide for Malvidin Chloride Against Key Analogs


Moderate Antioxidant Capacity Relative to Other Anthocyanidins in a Cell-Free ORAC Assay

In a comparative study of the six most common dietary anthocyanidins using the Oxygen Radical Absorbance Capacity (ORAC) assay, malvidin chloride exhibited intermediate antioxidant activity. Its capacity ranked fourth out of six compounds, significantly lower than delphinidin and petunidin but higher than pelargonidin and peonidin [1]. This demonstrates that the specific methoxylation pattern of malvidin results in a quantifiable, moderate antioxidant profile that is distinct from both highly hydroxylated and less substituted analogs.

Antioxidant ORAC Structure-Activity Relationship

Intermediate Thermal Stability of Malvidin-3-Glucoside During Heating at pH 3

The thermal stability of anthocyanins is a critical parameter for their application as natural food colorants. A study comparing the thermal degradation of pelargonidin-3-glucoside, cyanidin-3-glucoside, and malvidin-3-glucoside at 90°C for 4.5 hours at pH 3 found that cyanidin-3-glucoside was the most stable, while malvidin-3-glucoside exhibited intermediate stability. All anthocyanins showed significant color fading (ΔELab > 5) after only 0.5 hours and a >64% decrease in absorbance at their maximum visible wavelength after 4.5 hours [1]. This data positions malvidin-based pigments as less heat-stable than those derived from cyanidin but provides a quantitative benchmark for formulators.

Stability Food Science Thermal Degradation

Superior Antiproliferative Activity Against Multiple Cancer Cell Lines Compared to Pelargonidin

In a study evaluating the antiproliferative effects of five anthocyanidins on human cancer cell lines, malvidin chloride demonstrated consistently higher growth inhibition compared to pelargonidin chloride. At a concentration of 200 μg/mL, malvidin inhibited the growth of AGS (stomach), HCT-116 (colon), NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS) cells by 69%, 75.7%, 67.7%, 74.7%, and 40.5%, respectively. In the same assay, pelargonidin achieved inhibition rates of 64%, 63%, 62%, 63%, and 34% against the same cell lines [1]. This demonstrates that malvidin's specific substitution pattern confers a quantifiably greater antiproliferative potency than pelargonidin across a panel of cancer cell types.

Cancer Research Antiproliferative Cytotoxicity

Highest Intestinal Absorption Efficiency Among Blueberry Anthocyanins in a Caco-2 Cell Model

Bioavailability is a major limitation for the in vivo efficacy of anthocyanins. A study using Caco-2 human intestinal cell monolayers to model absorption found that among blueberry anthocyanins, malvidin glucoside (Mv-glc) exhibited the highest transport/absorption efficiency. In contrast, delphinidin glucoside (Dp-glc) showed the lowest efficiency, with less than 1% transport [1]. The study concluded that a higher degree of methoxylation and fewer free hydroxyl groups, as seen in malvidin, significantly enhance bioavailability. This positions malvidin as a superior candidate among anthocyanins for achieving higher systemic exposure.

Bioavailability ADME Intestinal Absorption

2.6-Fold Higher Urinary Recovery of Malvidin-3-Glucoside Compared to Cyanidin-3-Glucoside in Rats

An in vivo study in rats fed a blackberry powder diet evaluated the urinary excretion of intact anthocyanins. The urinary recovery of malvidin 3-glucoside was 0.67% of the ingested amount, which was approximately 2.6 times higher than the 0.26% recovery observed for cyanidin 3-glucoside [1]. This in vivo data corroborates in vitro findings that the structural features of malvidin, specifically its higher degree of methoxylation, confer a significant advantage in absorption and/or reduced metabolism, leading to greater systemic exposure of the intact compound.

Pharmacokinetics Metabolism In Vivo Bioavailability

Significantly Greater COX-1 and COX-2 Inhibition Compared to Its Glycosylated Derivatives

The anti-inflammatory potential of malvidin is linked to its ability to inhibit cyclooxygenase (COX) enzymes. A study comparing malvidin aglycone (Mv) with its mono- and di-glucosides found that the aglycone form was a far more potent inhibitor of both COX-1 and COX-2. The IC50 for malvidin against COX-1 was 12.45 μM, compared to 74.78 μM for malvidin 3-O-glucoside and 90.36 μM for malvidin 3,5-O-diglucoside [1]. For COX-2, the IC50 for malvidin was 2.76 μM, versus 39.92 μM and 66.45 μM for the respective glycosides [1]. This demonstrates that glycosylation substantially reduces the inhibitory activity of malvidin, highlighting the critical importance of the aglycone form for this specific bioactivity.

Anti-inflammatory COX Inhibition Enzyme Assay

Validated Application Scenarios for Malvidin Chloride Based on Comparative Evidence


Use as a High-Bioavailability Anthocyanin Standard in ADME and Pharmacokinetic Studies

Given its demonstrated highest transport efficiency in Caco-2 models [1] and 2.6-fold higher urinary recovery in rats compared to cyanidin-3-glucoside [2], malvidin chloride is the preferred anthocyanidin reference standard for research focused on bioavailability, intestinal absorption, and metabolism. Its structural features confer a measurable advantage in systemic exposure, making it an ideal model compound for studying the ADME properties of dietary anthocyanins.

Investigation of COX-2 Selective Anti-Inflammatory Mechanisms

The potent inhibitory activity of malvidin chloride against COX-2 (IC50 = 2.76 μM), which is 14.5-fold greater than its glycoside form [3], makes it a highly specific tool for probing COX-2-mediated inflammatory pathways. Researchers investigating novel anti-inflammatory agents should prioritize the aglycone form over glycosylated derivatives to achieve maximal and selective enzyme inhibition in cell-free and cell-based assays.

Screening for Antiproliferative Lead Compounds in Oncology Research

The data showing malvidin chloride's superior inhibition of stomach, colon, lung, breast, and CNS cancer cell growth compared to pelargonidin [4] justifies its selection as a core scaffold in cancer cell proliferation screens. Its consistent, quantifiably higher potency across multiple cell lines makes it a more promising candidate than pelargonidin for initial hit identification and subsequent structure-activity relationship (SAR) studies aimed at developing novel anticancer agents.

Formulation of Natural Colorants Requiring Defined Stability Profiles

For industrial food scientists developing natural colorants, the quantitative data on thermal stability [5] provides a crucial benchmark. While malvidin-based pigments exhibit intermediate stability (degrading >64% after 4.5h at 90°C), this information allows formulators to make informed decisions about processing conditions and the necessity of co-pigmentation or encapsulation strategies. This knowledge is essential for comparing malvidin to more stable (e.g., cyanidin) or less stable alternatives for specific product applications.

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